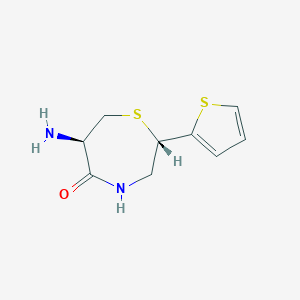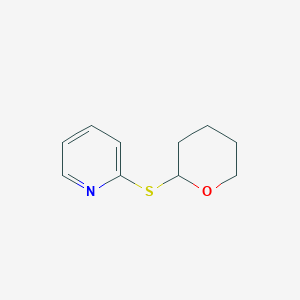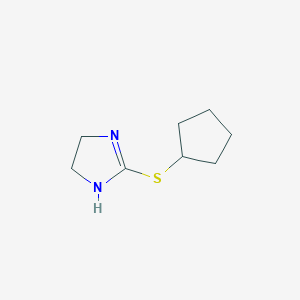
2-(Cyclopentylthio)-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopentylsulfanyl-4,5-dihydro-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a cyclopentylsulfanyl group Imidazoles are a class of organic compounds known for their aromatic five-membered ring structure containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentylsulfanyl-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a cyclopentylthiol in the presence of a catalyst such as nickel. The reaction proceeds through a series of steps including addition, tautomerization, and cyclization to form the desired imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times. The specific conditions would be tailored to ensure the scalability and cost-effectiveness of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-cyclopentylsulfanyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The cyclopentylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-cyclopentylsulfanyl-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-cyclopentylsulfanyl-4,5-dihydro-1H-imidazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyclopentylsulfanyl group can enhance the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methylsulfanyl-4,5-dihydro-1H-imidazole
- 2-ethylsulfanyl-4,5-dihydro-1H-imidazole
- 2-propylsulfanyl-4,5-dihydro-1H-imidazole
Uniqueness
2-cyclopentylsulfanyl-4,5-dihydro-1H-imidazole is unique due to the presence of the cyclopentylsulfanyl group, which can impart distinct physicochemical properties compared to its analogs. This group can influence the compound’s solubility, stability, and binding interactions, making it a valuable scaffold for the development of new molecules with specific desired properties .
Propriétés
Numéro CAS |
100720-89-6 |
|---|---|
Formule moléculaire |
C8H14N2S |
Poids moléculaire |
170.28 g/mol |
Nom IUPAC |
2-cyclopentylsulfanyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C8H14N2S/c1-2-4-7(3-1)11-8-9-5-6-10-8/h7H,1-6H2,(H,9,10) |
Clé InChI |
BIYNQKXPBQIPGO-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)SC2=NCCN2 |
SMILES canonique |
C1CCC(C1)SC2=NCCN2 |
Synonymes |
1H-Imidazole,2-(cyclopentylthio)-4,5-dihydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Amino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B20394.png)



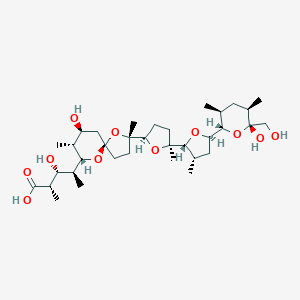
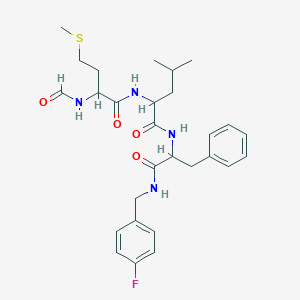
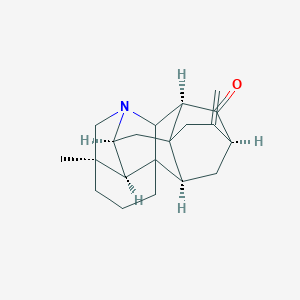
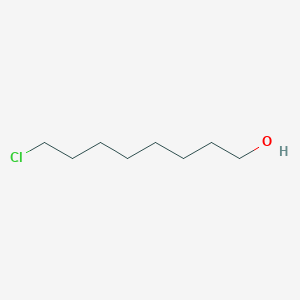

![(S,S)-2,8-Diazabicyclo[4,3,0]nonane](/img/structure/B20426.png)
